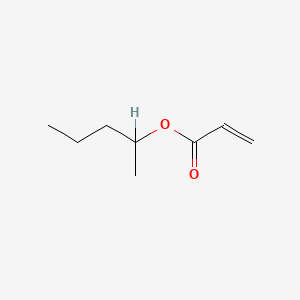

1-Methylbutyl acrylate

Description

Historical Context of Acrylate (B77674) Monomers in Polymer Synthesis

The journey of acrylate polymers began in the late 19th century. The first synthesis of an acrylic polymer was reported by G. W. A. Kahlbaum in 1880. wikipedia.org However, the significant potential of materials derived from acrylic compounds became more apparent in 1901, when German chemist Otto Röhm detailed his doctoral research on the polymers of acrylic esters. britannica.com This foundational work paved the way for the commercial production of acrylate polymers, which commenced in the 1930s. britannica.com

Initially, the focus was on esters of acrylic acid, which were polymerized to create polyacrylate resins, now key components in acrylic paints. britannica.com Simultaneously, methacrylic acid esters were polymerized to produce polymethyl methacrylate (B99206) (PMMA), a transparent plastic known by trade names such as Plexiglas. britannica.com Over the decades, the family of acrylate monomers expanded significantly, leading to a wide array of polymers with diverse properties, from superabsorbent materials to flexible and tough plastics. researchgate.net The development of various polymerization techniques, including free-radical polymerization, has enabled the synthesis of a vast range of polyacrylates tailored for specific industrial uses. researchgate.net

Significance of Branched Alkyl Acrylates in Polymer Chemistry

The structure of the alkyl side chain in an acrylate monomer has a profound impact on the properties of the resulting polymer. While linear alkyl acrylates have been extensively studied and used, branched alkyl acrylates have garnered significant attention due to the unique properties they confer upon polymers. whiterose.ac.uk The introduction of branching in the polymer architecture can lead to more versatile and interesting material properties. whiterose.ac.ukrsc.org

Branching influences several key characteristics of polymers, including their glass transition temperature (Tg), mechanical strength, and rheological behavior. whiterose.ac.ukrsc.org For instance, branching can disrupt the regular packing of polymer chains, which often leads to a lower glass transition temperature and increased flexibility compared to their linear counterparts. osti.gov This effect is crucial in the design of materials for applications requiring specific thermal and mechanical responses. osti.gov Furthermore, the presence of branches can significantly affect the chain dynamics and, consequently, the application properties of the polymer, such as adhesion and viscosity. nih.gov Research into branched polymers, including those derived from branched alkyl acrylates, is a key area in polymer science, aiming to create materials with superior performance for advanced applications. whiterose.ac.uk

Scope and Research Objectives for 1-Methylbutyl Acrylate Research

The study of this compound is situated within the broader investigation of how monomer structure dictates polymer properties. As a branched-chain alkyl acrylate, research into this specific monomer aims to elucidate the unique characteristics it imparts to polymers. The primary research objectives for this compound include:

Synthesis and Polymerization Kinetics: Investigating efficient methods for the synthesis of high-purity this compound and studying its polymerization behavior. This includes determining its reactivity in homopolymerization and copolymerization with other monomers under various conditions, such as free-radical polymerization. researchgate.netontosight.ai

Characterization of Polymer Properties: A central goal is to characterize the physical and chemical properties of poly(this compound) and its copolymers. This involves measuring key parameters such as molecular weight, glass transition temperature (Tg), and mechanical properties to understand the influence of the 1-methylbutyl side chain. acs.orgscispace.com

Structure-Property Relationships: Establishing a clear relationship between the branched structure of the 1-methylbutyl group and the macroscopic properties of the resulting polymers. This understanding is critical for predicting the performance of materials incorporating this monomer.

Application-Oriented Research: Exploring the potential applications of polymers derived from this compound. Given the properties of similar branched-chain polyacrylates, research is focused on its use in formulations for coatings, adhesives, and paints where specific adhesion, flexibility, and water resistance are desired. ontosight.aiontosight.ai

The physical and chemical properties of the this compound monomer are fundamental to these research endeavors.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | ontosight.ainih.gov |

| Molecular Weight | 142.20 g/mol | ontosight.ainih.gov |

| Boiling Point | 170-172°C | ontosight.ai |

| Density | 0.885 g/cm³ | ontosight.ai |

| Refractive Index | 1.426-1.429 | ontosight.ai |

Structure

2D Structure

3D Structure

Properties

CAS No. |

51575-80-5 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

pentan-2-yl prop-2-enoate |

InChI |

InChI=1S/C8H14O2/c1-4-6-7(3)10-8(9)5-2/h5,7H,2,4,6H2,1,3H3 |

InChI Key |

RNGPDYJPLDLVJI-UHFFFAOYSA-N |

SMILES |

CCCC(C)OC(=O)C=C |

Canonical SMILES |

CCCC(C)OC(=O)C=C |

Other CAS No. |

51575-80-5 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methylbutyl Acrylate

Esterification Reactions for Alkyl Acrylate (B77674) Synthesis

The most common industrial method for producing alkyl acrylates, including 1-methylbutyl acrylate, is the direct esterification of acrylic acid with the corresponding alcohol. This reaction involves the combination of acrylic acid and 1-methylbutanol (also known as 2-pentanol) in the presence of a catalyst to form this compound and water as a byproduct.

Catalytic Systems in Acrylate Esterification (e.g., Para-Toluenesulfonic Acid)

The efficiency of the esterification process is heavily reliant on the catalytic system employed. Strong acid catalysts are typically used to accelerate the reaction rate. Para-Toluenesulfonic acid (p-TSA) is a widely used homogeneous catalyst in this process due to its effectiveness and relatively low cost. Other strong acids like sulfuric acid can also be utilized. acs.org The catalyst facilitates the protonation of the acrylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.

The choice of catalyst can influence reaction conditions and product purity. For instance, while strong acid catalysts are effective, they can sometimes lead to unwanted side reactions. acs.org Research into heterogeneous catalysts is ongoing to simplify catalyst recovery and minimize corrosion issues associated with strong acids.

Process Optimization for High Purity this compound

Achieving high purity of this compound is crucial for its use in polymerization. Process optimization strategies focus on maximizing the conversion of reactants and minimizing the formation of impurities. Key parameters that are controlled include the molar ratio of reactants, reaction temperature, and the removal of water.

A common strategy to drive the reaction towards the product side is to use an excess of the alcohol. acs.org However, this necessitates a subsequent separation step to remove the unreacted alcohol. An alternative approach involves the deferred introduction of a portion of the butanol, where the initial molar ratio of butanol to acrylic acid is less than one and is gradually increased. google.com

The removal of water as it is formed is another critical aspect of process optimization. This is often achieved through azeotropic distillation. google.com The reaction temperature is carefully controlled to ensure a reasonable reaction rate without promoting side reactions like polymerization of the acrylate monomer. acs.org The use of polymerization inhibitors is also a standard practice to prevent the loss of product.

Table 1: Key Parameters in the Esterification of Acrylic Acid for Alkyl Acrylate Production

| Parameter | Typical Range/Condition | Purpose |

| Reactant Molar Ratio (Alcohol:Acid) | 0.5:1 to 1.5:1 google.com | To drive the reaction equilibrium towards product formation. |

| Catalyst | Strong acids (e.g., p-TSA, H₂SO₄) acs.org | To increase the rate of the esterification reaction. |

| Reaction Temperature | 80°C - 100°C google.com | To ensure a sufficient reaction rate while minimizing side reactions. |

| Water Removal | Azeotropic distillation google.com | To shift the reaction equilibrium towards the formation of the ester. |

| Inhibitor | e.g., Phenothiazine acs.org | To prevent the polymerization of the acrylic acid and the resulting acrylate ester. |

Alternative Synthetic Pathways for Acrylate Monomers (General Considerations)

While direct esterification is the dominant method, research into alternative synthetic routes for acrylate monomers is driven by the desire for more sustainable and potentially cost-effective processes. These alternatives often focus on different starting materials and catalytic systems.

Carbonylation Approaches

Carbonylation reactions offer a different route to acrylic acid and its esters, starting from acetylene (B1199291), carbon monoxide, and an alcohol or water. google.comresearchgate.netgychbjb.com This method, discovered by Walter Reppe, can produce acrylates directly. The catalysts for these reactions are often based on transition metals like nickel and palladium. gychbjb.com For example, a catalyst system comprising nickel carboxylate and copper halide has been used for the synthesis of acrylic acid from acetylene. google.com The direct synthesis of n-butyl acrylate from acetylene, carbon monoxide, and n-butanol has been demonstrated using a nickel iodide-silica gel catalyst. researchgate.net

While this technology has been known for a long time, challenges related to catalyst stability, activity, and the handling of acetylene have historically limited its widespread industrial adoption compared to the propylene (B89431) oxidation route for acrylic acid production. gychbjb.com

Bio-based Precursor Routes (e.g., 3-Hydroxypropionic Acid)

A significant area of research is the development of bio-based routes to acrylic acid, which can then be esterified to produce alkyl acrylates. One of the most promising bio-based precursors is 3-hydroxypropionic acid (3-HP). acs.orgillinois.edu 3-HP can be produced through the fermentation of sugars derived from renewable biomass. acs.org The subsequent dehydration of 3-HP yields acrylic acid. illinois.edu

This bio-based pathway offers a potentially more sustainable alternative to the current petrochemical-based production of acrylic acid, which primarily relies on the oxidation of propylene. illinois.edu The economic viability of this route is a key area of ongoing research and development, with efforts focused on improving fermentation efficiency and the cost-effectiveness of the dehydration step. acs.org Other bio-based routes to acrylic acid include the dehydration of lactic acid and glycerol. blogspot.com

Homopolymerization of 1 Methylbutyl Acrylate

Free-Radical

Free-radical polymerization is a common method for synthesizing a wide range of polymers, including polyacrylates. nih.gov The process is characterized by three main stages: initiation, propagation, and termination. For 1-methylbutyl acrylate (B77674), as with other acrylate monomers, the polymerization can be initiated by thermal or photochemical means, or through the use of chemical initiators that generate free radicals. ethz.ch

Initiation Mechanisms in Acrylate Polymerization

The initiation of acrylate polymerization can be achieved through several pathways, each with distinct characteristics and applications.

In the absence of a conventional initiator, some vinyl monomers, including acrylates, can undergo thermal self-initiation at elevated temperatures. mdpi.com For n-butyl acrylate, experimental and theoretical studies have shown that spontaneous polymerization occurs at high temperatures, typically above 140°C. mdpi.comwestlake.edu.cn One proposed mechanism involves the formation of monoradicals from the monomer molecules themselves through a self-Diels-Alder cycloaddition. mdpi.com For ethyl and n-butyl acrylate, theoretical studies suggest that a triplet diradical intermediate plays a key role in generating the initiating species. drexel.eduupenn.edu This process is sensitive to temperature; for instance, n-butyl acrylate shows significant monomer conversion at temperatures of 200°C and 220°C. mdpi.com The rate of this self-initiated polymerization can also be influenced by the solvent, with dioxane showing an accelerating effect on the self-initiation of butyl acrylate polymerization. nih.gov

It has also been demonstrated that molecular oxygen, typically known as an inhibitor at lower temperatures, can act as a catalyst for the free-radical polymerization of n-butyl acrylate at temperatures above 140°C. westlake.edu.cn In this process, a triplet diradical intermediate is formed from the reaction of solvated oxygen with an acrylate monomer, which then reacts with another monomer and dissociates from molecular oxygen to initiate polymerization. westlake.edu.cn

Photoinitiated polymerization utilizes light energy to generate the initial free radicals. This method offers several advantages, including spatial and temporal control over the polymerization process. mdpi.com The process typically involves a photoinitiator that absorbs light and subsequently decomposes into radicals. tandfonline.com For acrylates, various photoinitiating systems have been developed. For instance, studies on vinyl ether and acrylate monomer mixtures have shown that acrylate double bonds polymerize rapidly upon UV exposure in the presence of a radical photoinitiator. tandfonline.com The dynamics of photoinitiated polymerization can be complex. For example, studies on neat vinyl acrylate have revealed a phenomenon termed "stumbling polymerization," characterized by a rapid initial polymerization followed by a temporary cessation and then resumption of the reaction. researchgate.net

The type of photoinitiator can significantly influence the polymerization process and the properties of the resulting polymer. kent.ac.uk For instance, Type I photoinitiators based on acetophenone (B1666503) are known to cause less yellowing during the curing of clear films. kent.ac.uk Visible-light-based systems, such as those using acridine (B1665455) orange/disulfide/NHC-borane, have also been developed for the emulsion photopolymerization of acrylates and methacrylates. acs.org

A variety of chemical initiators can be used for the free-radical polymerization of acrylates. These initiators decompose under thermal or redox conditions to produce free radicals that initiate polymerization. sigmaaldrich.com Commonly used initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. acs.orgpjsir.org The choice of initiator can significantly impact the polymerization rate and the molecular weight of the resulting polymer. acs.org

Synergistic initiator systems, which contain at least two different initiators, can offer enhanced performance. For example, a mixture of benzoyl peroxide and p-menthane (B155814) hydroperoxide has been shown to have a synergistic effect in the polymerization of acrylic esters. google.com Redox initiator systems, such as those combining an oxidant (e.g., hydrogen peroxide) and a reductant (e.g., ferrous salts), allow for polymerization to occur at lower temperatures than conventional thermal initiation. researchgate.net

The efficiency of an initiator, which is the fraction of radicals that successfully initiate a polymer chain, is a crucial parameter. Peroxy initiators generally have higher efficiencies compared to azo compounds. acs.org The decomposition rate of the initiator, often characterized by its half-life at a specific temperature, also plays a critical role in controlling the polymerization process. acs.org

Propagation Kinetics and Rate Coefficients for Acrylate Monomers

The propagation step in free-radical polymerization involves the rapid and sequential addition of monomer units to the growing polymer radical. The rate of this step is described by the propagation rate coefficient, kp.

The propagation rate coefficients for acrylates are generally higher than those for the corresponding methacrylates, which is attributed to less steric hindrance in the acrylate structure. cdnsciencepub.com The value of kp is influenced by several factors, including the structure of the monomer, the solvent, and the temperature. acs.orgrsc.org For n-alkyl acrylates, it has been observed that kp increases with the length of the ester side chain. acs.org For example, the kp for n-butyl acrylate is about 20% higher than that for methyl acrylate. rsc.org

Table 1: Propagation Rate Coefficients (kp) for Selected Acrylate Monomers

| Monomer | Temperature (°C) | kp (L mol-1 s-1) |

| Methyl Acrylate | 30 | 769 |

| n-Butyl Acrylate | 25 | 13 |

| Methyl Acrylate | 30 | ~2 x 105 (in water) |

| 2-Methoxyethyl Acrylate | 30 | ~2 x 105 (in water) |

Note: The data presented is based on available research and may vary depending on the specific experimental conditions. cdnsciencepub.comrsc.org

Steric hindrance, arising from the physical size and arrangement of substituent groups on the monomer and the growing polymer chain, plays a significant role in determining the propagation rate. cdnsciencepub.commdpi.com As the bulkiness of the monomer's ester group increases, it can create more interference, making it more difficult for the monomer to approach the polymer radical and thus decreasing the rate of propagation. cdnsciencepub.com

This effect is evident when comparing acrylates to methacrylates; the additional methyl group on the alpha-carbon of methacrylates leads to greater steric hindrance and consequently lower propagation rates compared to their acrylate counterparts. cdnsciencepub.com Within the acrylate series itself, while an initial increase in rate is observed from methyl to ethyl acrylate, a subsequent decrease is seen for butyl acrylate, suggesting a balance between inductive and steric effects. cdnsciencepub.com The increased electron-donating power of larger alkyl groups can facilitate the opening of the double bond, but this is counteracted by the increasing steric hindrance. cdnsciencepub.com For branched acrylate monomers, the effect on the propagation rate is not as clear-cut as for linear acrylates. acs.org Studies on monomers with bulky side groups, like isobornyl acrylate, have shown that the significant steric hindrance leads to much lower propagation and termination rates compared to other acrylates. rsc.org

Effect of Pendant Group Structure on Monomer Reactivity

The structure of the alkyl ester side group, or pendant group, in acrylate monomers significantly influences their reactivity during polymerization. ugent.beacs.org The polymerization rate is a function of both the propagation rate coefficient (k_p) and the termination rate coefficient (k_t). acs.org For 1-methylbutyl acrylate, the branched structure of the "1-methylbutyl" pendant group plays a critical role compared to linear isomers like n-pentyl acrylate or smaller esters like n-butyl acrylate.

For multifunctional acrylates, it has been observed that as the size of the pendant group increases, the volume shrinkage during polymerization decreases. nih.gov While specific kinetic data for this compound is not extensively detailed in the provided literature, general trends for alkyl acrylates can be applied. The branching at the alpha-carbon of the alcohol moiety (the "1-methyl" part) introduces steric hindrance, which can influence both propagation and termination steps.

Table 1: General Effects of Pendant Group Structure on Acrylate Polymerization

| Pendant Group Characteristic | Effect on Polymerization | Rationale |

|---|---|---|

| Increasing Size/Bulkiness | May decrease propagation rate (k_p) | Steric hindrance can make it more difficult for the monomer to approach the growing radical chain end. |

| Branching | Can reduce termination rate (k_t) | Steric shielding of the radical center on the polymer backbone hinders bimolecular termination reactions. |

| Polarity | Influences termination rate (k_t) | A direct correlation has been observed between the monomer's dipole moment and the polymerization rate, primarily by affecting termination. acs.org |

Termination Mechanisms and Rates (e.g., Disproportionation, Combination)

Termination in radical polymerization occurs when two growing polymer chains react, deactivating their radical centers and forming one or more "dead" polymer chains. acs.org This process consumes free radicals, thus lowering their total number in the reaction mixture. wpmucdn.com The two primary mechanisms for termination are combination and disproportionation. acs.org

Combination: The two radical chains join to form a single, longer polymer chain.

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate polymer chains: one with a saturated end and one with an unsaturated end (a terminal double bond).

For many years, it was widely accepted that acrylate radicals terminate primarily through combination. However, more recent studies have sparked a debate, suggesting that disproportionation can be a significant pathway, particularly at higher temperatures. nih.govnih.gov Ab initio molecular dynamics studies indicate that termination products can form through both a direct disproportionation reaction and a novel stepwise process involving a C-O coupling product followed by rearrangement. nih.gov

The termination mechanism is further complicated by the presence of mid-chain radicals (MCRs), which are formed through chain transfer to polymer (backbiting). nih.govacs.org These tertiary MCRs are more stable and sterically hindered than the secondary propagating radicals at the chain end. It is proposed that the mutual termination of two secondary radicals proceeds mainly by combination, whereas termination involving more stable tertiary MCRs is more likely to occur via disproportionation. nih.govacs.orgresearchgate.net

Table 2: Termination Pathways in Acrylate Polymerization

| Reacting Radicals | Dominant Termination Mechanism | Resulting Product(s) |

|---|---|---|

| Two Secondary End-Chain Radicals | Combination (more probable) nih.gov | One longer polymer chain |

| Two Tertiary Mid-Chain Radicals | Disproportionation acs.org | Two separate polymer chains |

Controlled/Living Radical Polymerization of Acrylates

To overcome the limitations of conventional free-radical polymerization, such as broad molecular weight distributions and limited architectural control, methods for controlled/living radical polymerization (CLRP) have been developed. These techniques maintain a majority of polymer chains in a dormant state, with a rapid equilibrium between the active and dormant forms, allowing for the synthesis of well-defined polymers. sigmaaldrich.com

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is one of the most versatile and robust CLRP methods applicable to a wide range of monomers, including acrylates. sigmaaldrich.comrsc.org The process involves a conventional radical polymerization performed in the presence of a specific chain transfer agent, typically a thiocarbonylthio compound (Z-C(=S)S-R). researchgate.net

The core of the RAFT mechanism is a rapid equilibrium of chain transfer between growing polymer chains. sigmaaldrich.com A propagating radical (P_n•) adds to the RAFT agent, forming an intermediate macroRAFT radical. This intermediate can then fragment, releasing either the original propagating radical (P_n•) or a new radical (R•) derived from the RAFT agent, which then initiates a new polymer chain (P_m•). This new chain becomes the dormant polymeric RAFT agent. This rapid exchange ensures that all chains have an equal opportunity to grow, leading to polymers with low polydispersity and predictable molecular weights. sigmaaldrich.comresearchgate.net

The choice of the RAFT agent is critical for successful polymerization and depends on the specific monomer being used. sigmaaldrich.comresearchgate.net For "more activated monomers" (MAMs) like acrylates, dithioesters and trithiocarbonates are commonly effective. researchgate.net While rate retardation and inhibition periods can sometimes be observed, particularly with certain RAFT agents, the technique provides excellent control over the polymerization of acrylates. uq.edu.auacs.org

Table 3: Common RAFT Agents for Acrylate Polymerization

| RAFT Agent Type | Example Compound | Typical Monomers |

|---|---|---|

| Dithiobenzoates | Cumyl dithiobenzoate (CDB) | Acrylates, Styrene (B11656) |

| Dithioacetates | Benzyl dithioacetate | Acrylates |

| Trithiocarbonates | S-Dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | Acrylates, Acrylamides |

| Dithiocarbamates | Cyanomethyl dodecyl trithiocarbonate (B1256668) | Acrylates, Methacrylates |

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization method that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. While specific ATRP studies on this compound are not extensively documented, research on its isomers, such as tert-butyl acrylate and n-butyl acrylate, provides valuable insights.

For instance, the ATRP of tert-butyl acrylate has been successfully carried out using a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system. researchgate.net The addition of a solvent was found to be necessary to create a homogeneous catalytic system, which in turn slowed down the polymerization rate and resulted in polymers with low polydispersity. researchgate.net Similarly, the ATRP of n-butyl acrylate with a homogeneous catalyst system of CuIBr/4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) in benzene (B151609) has yielded well-defined poly(n-butyl acrylate). researchgate.net

The kinetics of ATRP are influenced by the choice of catalyst, initiator, ligand, and solvent. A study on the ATRP of tert-butyl acrylate demonstrated that the number-average molecular weights of the resulting polymers increased linearly with monomer conversion, with polydispersities as low as 1.2. acs.org It is expected that the ATRP of this compound would proceed in a similar controlled manner, with the branching of the ester group potentially influencing the rate of polymerization. The steric bulk of the 1-methylbutyl group might lead to a slower polymerization rate compared to its linear isomer, n-butyl acrylate.

Table 1: Representative Conditions for ATRP of Butyl Acrylate Isomers

| Monomer | Initiator | Catalyst/Ligand | Solvent | Temperature (°C) | Polydispersity (Mw/Mn) | Reference |

| tert-Butyl Acrylate | Methyl 2-bromopropionate | FeCl₂·4H₂O/(PPh₃)₂ | Acetone | - | 1.2 | acs.org |

| n-Butyl Acrylate | Methyl 2-bromopropionate | CuIBr/dNbpy | Benzene | 80 | ~1.1 | researchgate.net |

| tert-Butyl Acrylate | Alkyl bromide | CuBr/PMDETA | DMB | 60 | 1.14 | cmu.edu |

This table presents data for isomers of this compound to illustrate typical ATRP conditions.

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another powerful technique for controlled radical polymerization. The success of NMP for acrylates is highly dependent on the choice of the nitroxide mediator. While traditional nitroxides like TEMPO are effective for styrene polymerization, they are generally less efficient for acrylates unless at high temperatures or with specific additives. researchgate.netrsc.org

For the polymerization of n-butyl acrylate, more effective acyclic nitroxides such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl)-N-oxyl (SG1) are often used. researchgate.net The use of a polystyrene macroinitiator end-capped with TEMPO has also been shown to successfully initiate the polymerization of n-butyl acrylate in bulk at 120°C. researchgate.net In such systems, the molecular weight of the resulting poly(n-butyl acrylate) increases with the amount of macroinitiator, and the polydispersity index (PDI) decreases, indicating a controlled polymerization process. researchgate.net

The polymerization of tert-butyl acrylate via NMP has also been investigated, often in solution to manage the viscosity at higher conversions. google.com It is anticipated that the NMP of this compound would also benefit from the use of advanced nitroxides like SG1 and that solution polymerization would be a suitable method to achieve good control over the polymer architecture.

Catalytic Chain Transfer Polymerization (CCTP) for Oligomer Synthesis

Catalytic Chain Transfer Polymerization (CCTP) is an efficient method for synthesizing low molecular weight polymers, or oligomers, with a terminal vinyl group. This technique is particularly effective for methacrylate (B99206) monomers, but it has also been applied to acrylates. rsc.orgrsc.org Cobalt complexes are commonly used as catalytic chain transfer agents.

Bulk and Solution Polymerization Dynamics of Alkyl Acrylates

The dynamics of bulk and solution polymerization of alkyl acrylates are complex and influenced by various factors, including temperature and the structure of the alkyl ester group.

Bulk Polymerization: High-temperature bulk polymerization of acrylates is of industrial interest. For n-butyl acrylate, self-initiated polymerization occurs at temperatures ranging from 80 to 160°C. tu-clausthal.de The rate of polymerization is dependent on the monomer concentration and temperature. tu-clausthal.de The polymerization of n-butyl acrylate in bulk at high temperatures is often characterized by autoacceleration, leading to a rapid increase in polymerization rate. rsc.org This can result in crosslinking and the formation of insoluble polymer. rsc.org The branching of the alkyl group in this compound is expected to influence the glass transition temperature (Tg) of the resulting polymer and may also affect the polymerization kinetics due to steric effects.

Solution Polymerization: Solution polymerization is a common method to control the reaction rate and dissipate the heat of polymerization. The choice of solvent can significantly impact the polymerization kinetics. For instance, in the self-initiated polymerization of n-butyl acrylate, dioxane was found to result in the highest polymerization rate compared to aromatic solvents. tu-clausthal.deyok.gov.tr Studies on the solution polymerization of butyl acrylate have shown that side reactions like intramolecular chain transfer (backbiting) become more significant at higher temperatures, leading to branched polymer structures. acs.orgresearchgate.net The structure of the ester group in alkyl acrylates influences these chain transfer reactions. acs.org

A study comparing the single-electron transfer/degenerative chain transfer mediated living radical polymerization (SET-DTLRP) of isomeric butyl acrylates in water found that tert-butyl acrylate exhibited the highest polymerization rate, followed by n-butyl acrylate and then isobutyl acrylate. uc.pt This suggests that the stability conferred by the acrylate side group plays a crucial role in the polymerization process. uc.pt It is plausible that the polymerization of this compound would also be significantly influenced by its branched structure.

Table 2: Comparison of Polymerization Rates for Butyl Acrylate Isomers in SET-DTLRP

| Monomer | Apparent Propagation Rate Constant, kpapp (min-1) | Reference |

| tert-Butyl Acrylate | 0.0409 | uc.pt |

| n-Butyl Acrylate | 0.0116 | uc.pt |

| Isobutyl Acrylate | 0.0075 | uc.pt |

This table shows data for isomers of this compound, highlighting the influence of the ester group structure on polymerization kinetics.

Emulsion and Dispersion Polymerization Systems for Acrylate Monomers

Emulsion Polymerization: Emulsion polymerization is a widely used industrial process for producing acrylate polymers. It offers advantages such as high polymerization rates, high molecular weight polymers, and good heat transfer. A patent for an emulsion polymerized latex of sec-butyl acrylate for use as a pressure-sensitive adhesive provides a representative formulation. google.com The formulation consisted of 97% by weight of sec-butyl acrylate and 3% by weight of acrylic acid. google.com This indicates that this compound, being an isomer of sec-butyl acrylate, is a suitable monomer for emulsion polymerization to produce materials with specific adhesive properties. The process typically involves emulsifying the monomer in water with a surfactant and initiating polymerization with a water-soluble initiator.

Dispersion Polymerization: Dispersion polymerization is used to produce polymer particles in the micrometer size range in an organic medium. Living radical polymerization of tert-butyl acrylate has been carried out via dispersion polymerization mediated by cobalt porphyrin. grafiati.comcmu.edu This resulted in uniform poly(tert-butyl acrylate) particles with controlled size. The stability of the dispersion is typically maintained by a polymeric stabilizer. It is expected that this compound could also be polymerized via dispersion polymerization to yield well-defined polymer particles.

Copolymerization of 1 Methylbutyl Acrylate with Diverse Comonomers

Reactivity Ratios and Monomer Sequence Distribution in Acrylate (B77674) Copolymers

The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios, r₁ and r₂. These ratios are the rate constants for a radical adding to a monomer of its own species versus adding to the other monomer. The values of these ratios dictate the sequence distribution of the monomer units in the resulting copolymer chain, which can be random, alternating, block, or gradient. fiveable.me

For acrylate copolymers, the terminal model, which assumes the reactivity of a propagating chain depends only on the terminal monomer unit, is often used to describe the copolymer composition. tulane.edu The Mayo-Lewis equation is a fundamental tool used to relate the monomer feed composition to the instantaneous copolymer composition, utilizing the monomer reactivity ratios. open.edu The sequence distribution, which significantly influences the copolymer's properties, can be statistically calculated based on these reactivity ratios. fiveable.meresearchgate.net

Table 1: General Interpretation of Monomer Reactivity Ratios

| Reactivity Ratio Values | Resulting Copolymer Structure |

| r₁ > 1, r₂ < 1 | M₁ radical prefers adding M₁, M₂ radical prefers adding M₁. Copolymer is enriched in M₁. |

| r₁ < 1, r₂ > 1 | M₁ radical prefers adding M₂, M₂ radical prefers adding M₂. Copolymer is enriched in M₂. |

| r₁ ≈ r₂ ≈ 1 | Both radicals show no preference. Random copolymer is formed. |

| r₁ ≈ r₂ ≈ 0 | Each radical prefers to add the other monomer. Alternating copolymer is formed. |

| r₁ > 1, r₂ > 1 | Both radicals prefer to add their own monomer. Tendency towards block copolymer formation. |

This table provides a generalized interpretation of reactivity ratios in copolymerization.

Free-Radical Copolymerization Systems Involving 1-Methylbutyl Acrylate

Free-radical polymerization is a common method for synthesizing acrylate copolymers. ethernet.edu.et The specific reactivity of an acrylate monomer is influenced by the steric and electronic effects of its alkyl group. While no direct studies on this compound were found, the following sections discuss the expected copolymerization behavior based on analogous systems.

Copolymerization with Other Alkyl Acrylates (e.g., Methyl Acrylate, Butyl Acrylate)

In the copolymerization of different alkyl acrylates, the reactivity ratios are often close to unity, leading to the formation of random copolymers. This is because the chemical nature of the propagating radical is similar. For instance, studies on the copolymerization of n-butyl acrylate with methyl acrylate have shown reactivity ratios that favor random incorporation. tue.nl It is anticipated that the copolymerization of this compound with other simple alkyl acrylates would follow a similar pattern, resulting in a statistical distribution of monomer units along the polymer chain.

Copolymerization with Methacrylate (B99206) Monomers (e.g., Methyl Methacrylate)

The copolymerization of acrylates with methacrylates is a widely studied area. For example, the reactivity ratios for the n-butyl acrylate (nBuA) and methyl methacrylate (MMA) system have been determined in various studies. uni-bayreuth.deuni-bayreuth.devnu.edu.vn Generally, the reactivity ratio for the methacrylate monomer (r_MMA) is greater than 1, while the ratio for the acrylate monomer (r_acrylate) is less than 1, indicating that the methacrylate radical prefers to add to another methacrylate monomer and the acrylate radical also prefers to add to a methacrylate monomer. vnu.edu.vnkpi.ua This leads to copolymers with a higher incorporation of the methacrylate monomer and a more alternating tendency than a purely random distribution. It is plausible that the copolymerization of this compound with methyl methacrylate would exhibit similar reactivity ratio trends.

Copolymerization with Styrenic Monomers (e.g., Styrene)

The free-radical copolymerization of acrylates with styrene (B11656) has been extensively investigated. In the case of n-butyl acrylate and styrene, the reactivity ratios indicate that both propagating radicals prefer to add styrene over the acrylate monomer. cmu.eduresearchgate.net This results in a copolymer that is richer in styrene than the monomer feed, and the sequence distribution will not be random. The specific values can be influenced by the polymerization conditions. cmu.edu A similar outcome would be expected for the copolymerization of this compound with styrene.

Copolymerization with Functional Monomers (e.g., Hydroxyethyl (B10761427) Methacrylate, Acrylamide)

The introduction of functional monomers like hydroxyethyl methacrylate (HEMA) or acrylamide (B121943) into an acrylate polymer chain can impart specific properties such as hydrophilicity and crosslinking capabilities. researchgate.netscience.gov Studies on the copolymerization of butyl acrylate with acrylamide have been reported. echemi.com The reactivity ratios in these systems are influenced by factors such as hydrogen bonding and solvent effects. For example, the copolymerization of methacrylamide (B166291) and methyl methacrylate is influenced by the solvent used. zenodo.org The copolymerization of this compound with such functional monomers would likely also be sensitive to the reaction conditions, affecting the monomer incorporation and sequence distribution.

Catalytic Copolymerization with Polar Monomers (e.g., Ethylene)

The catalytic copolymerization of ethylene (B1197577) with polar vinyl monomers like acrylates is a significant area of research, primarily using late-transition metal catalysts, such as those based on palladium and nickel. d-nb.infounits.itmdpi.com These catalysts are less oxophilic and can tolerate the polar functional groups of the acrylate monomers. Research on the copolymerization of ethylene with methyl acrylate has shown that the catalyst structure and reaction conditions can control the incorporation of the polar monomer and the architecture of the resulting copolymer. units.itmdpi.com While there is no specific data on the catalytic copolymerization of ethylene with this compound, it is expected that similar catalyst systems could be employed, with the steric bulk of the 1-methylbutyl group potentially influencing the catalytic activity and the degree of monomer incorporation.

Effect of Comonomer Structure on Copolymerization Kinetics and Mechanism

The reactivity of a monomer in a copolymerization reaction is significantly influenced by the electronic and steric effects of its substituent groups. In the case of branched alkyl acrylates like this compound and its isomer sec-butyl acrylate, the bulky alkyl group can introduce steric hindrance that affects the rate at which the monomer adds to a growing polymer chain. This effect is also dependent on the structure of the comonomer it is being polymerized with.

Detailed Research Findings:

A study on the radical copolymerization of four butyl acrylate isomers, including sec-butyl acrylate (sBuA), with methyl methacrylate (MMA) and tert-butyl methacrylate (tBMA) provides concrete data on the influence of comonomer structure on reactivity ratios. tandfonline.com The copolymerizations were conducted in a 2-butanone (B6335102) solution at 78°C with azobisisobutyronitrile (AIBN) as the initiator. tandfonline.com The reactivity ratios were determined using the Jaacks method. tandfonline.com

The results demonstrate that the methacrylate comonomers (MMA and tBMA) are consistently more reactive than the acrylate comonomers. In the copolymerization of sBuA with MMA, the reactivity ratio for MMA (rMMA) was found to be significantly higher than that for sBuA (rsBuA), indicating that a growing polymer chain with an MMA radical at its end prefers to add another MMA monomer rather than an sBuA monomer. tandfonline.com Similarly, a growing chain ending in an sBuA radical also preferentially adds an MMA monomer. tandfonline.com

The kinetic plots of the copolymerization show that methyl methacrylate is consumed more rapidly than sec-butyl acrylate, which is consistent with the determined reactivity ratios. tandfonline.com This difference in reactivity leads to a copolymer composition that is richer in the more reactive monomer, especially in the early stages of the polymerization.

The steric hindrance of the bulky sec-butyl group in sBuA, and by extension in this compound, likely contributes to its lower reactivity compared to less branched acrylates. When copolymerized with methacrylates, which themselves have a methyl group on the double bond that influences their reactivity, a complex interplay of steric and electronic factors governs the copolymerization kinetics.

The following data tables summarize the reactivity ratios determined for the copolymerization of sec-butyl acrylate with methyl methacrylate and tert-butyl methacrylate. tandfonline.com

Data Tables:

Table 1: Reactivity Ratios for the Copolymerization of sec-Butyl Acrylate (sBuA) with Methyl Methacrylate (MMA) at 78°C tandfonline.com

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

| Methyl Methacrylate (MMA) | sec-Butyl Acrylate (sBuA) | 1.564 ± 0.056 | 0.467 ± 0.014 |

This table illustrates that methyl methacrylate is the more reactive comonomer in this pairing.

Table 2: Reactivity Ratios for the Copolymerization of sec-Butyl Acrylate (sBuA) with tert-Butyl Methacrylate (tBMA) at 78°C tandfonline.com

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

| tert-Butyl Methacrylate (tBMA) | sec-Butyl Acrylate (sBuA) | 1.513 ± 0.014 | 0.328 ± 0.008 |

This table shows that tert-butyl methacrylate is also more reactive than sec-butyl acrylate in their copolymerization.

These findings for sec-butyl acrylate suggest that the structure of the comonomer has a profound effect on the kinetics of copolymerization. The higher reactivity of the methacrylate comonomers compared to the branched butyl acrylate isomer dictates the rate of incorporation of each monomer and the resulting copolymer composition. It is reasonable to infer that this compound would exhibit similar behavior due to its structural similarities to sec-butyl acrylate.

Structure Reactivity Relationships in 1 Methylbutyl Acrylate Polymerization

Influence of Ester Alkyl Group Structure on Monomer Reactivity

The chemical structure of the ester side-chain in acrylate (B77674) monomers dictates a wide range of properties in the corresponding polymers, from the glass transition temperature to chemical resistance. free.fr The size, branching, and electronic nature of this group directly impact the monomer's reactivity by altering the local environment of the propagating radical.

Steric hindrance plays a critical role in polymerization kinetics. In 1-methylbutyl acrylate, the presence of a methyl group on the carbon atom adjacent to the ester oxygen introduces steric bulk near the reactive center. This branching can impede the approach of a propagating radical to the monomer's double bond, potentially lowering the propagation rate constant (k_p).

The alkyl group of the ester influences the electronic properties of the acrylate monomer. Alkyl groups are generally considered electron-donating. This inductive effect can slightly increase the electron density of the vinyl group, which can affect its reactivity toward the propagating radical.

Intermolecular interactions between monomer molecules can significantly affect polymerization kinetics. Hydrogen bonding, in particular, has been shown to enhance polymerization rates by pre-organizing monomer molecules, which facilitates propagation. acs.orgacs.org The this compound monomer, being a simple alkyl acrylate, does not possess functional groups capable of strong hydrogen bonding, such as hydroxyl or amide groups.

Therefore, its reactivity is primarily governed by weaker van der Waals forces and dipole-dipole interactions. The absence of strong intermolecular forces like hydrogen bonds means that its polymerization kinetics are less likely to exhibit the significant rate enhancements seen in monomers like 2-hydroxyethyl acrylate (HEA). researchgate.net The bulkiness of the 1-methylbutyl group may also influence the packing of monomer molecules and their diffusion in the polymerization medium, which can have an indirect effect on the reaction rates. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies for Acrylate Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, which in this context is its reactivity in polymerization. libretexts.orgnih.gov These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict reactivity. mdpi.com

For acrylates, QSAR studies can provide valuable insights into how variations in the ester alkyl group affect polymerization. Relevant descriptors for acrylate reactivity can include:

Steric descriptors: Such as molecular volume, surface area, and specific Taft steric parameters (E_s), which quantify the bulkiness of the ester group.

Electronic descriptors: Including dipole moment, atomic charges on the vinyl group, and Hammett or Taft polar substituent constants (σ*), which describe the electron-donating or -withdrawing nature of the substituent. researchgate.net

Thermodynamic descriptors: Such as the heat of formation (H_f), which has been correlated with hydrolysis rates for acrylates and methacrylates. nih.gov

Spectroscopic descriptors: For instance, 13C NMR chemical shifts of the vinyl carbons (δCβ) have been shown to have a linear relationship with the rate constants for reaction with glutathione, indicating a link between electron density at the double bond and reactivity. nih.gov

By developing a QSAR model based on a series of different alkyl acrylates, it would be possible to predict the polymerization reactivity of this compound based on its calculated molecular descriptors. Such models are powerful tools for designing new monomers with tailored polymerization characteristics. libretexts.org

| Descriptor Type | Example Descriptor | Relevance to this compound Reactivity |

|---|---|---|

| Steric | Taft Steric Parameter (E_s) | Quantifies the steric hindrance of the branched 1-methylbutyl group, which can influence propagation and termination rates. |

| Electronic | Dipole Moment (μ) | Correlates with the overall polarity of the monomer, which has been shown to affect the rate of polymerization. acs.org |

| Electronic | Taft Polar Constant (σ*) | Measures the inductive effect of the 1-methylbutyl group on the electron density of the reactive double bond. researchgate.net |

| Spectroscopic | 13C NMR Shift (δCβ) | Reflects the π-electron density of the vinyl group, which is directly related to its susceptibility to radical attack. nih.gov |

| Thermodynamic | Heat of Formation (H_f) | Can be correlated with the stability of the monomer and its reactivity in processes like hydrolysis. nih.gov |

Correlation of Monomer Structure with Polymerization Rates and Molecular Weight Characteristics

The structural features of this compound—specifically the size and branching of the ester group—have a direct and correlated impact on both the rate of polymerization and the molecular weight of the resulting polymer.

Propagation (k_p): The steric bulk of the 1-methylbutyl group may slightly decrease k_p compared to a linear isomer like n-pentyl acrylate due to increased steric hindrance.

Molecular Weight: The molecular weight of the polymer is directly proportional to the ratio of the propagation rate to the termination rate (k_p/k_t) and inversely related to chain transfer events.

The expected decrease in k_t for this compound polymerization would lead to a higher average molecular weight.

Chain transfer to the monomer can also occur, where a hydrogen atom is abstracted from the ester alkyl group. nih.gov The presence of tertiary hydrogens in the 1-methylbutyl group could potentially increase the likelihood of chain transfer compared to linear alkyl groups, which would act to limit the final molecular weight. However, abstraction by a tertiary radical has a higher energy barrier than abstraction by a secondary radical. nih.gov

The properties of the final polymer are also strongly influenced by the monomer structure. The long, flexible 1-methylbutyl side chain results in a polymer with a low glass transition temperature (Tg), leading to soft and flexible materials. gantrade.com

| Structural Feature of 1-Methylbutyl Group | Effect on Polymerization Parameter | Impact on Polymer Characteristics |

|---|---|---|

| Branched Structure (Steric Hindrance) | Potentially lower propagation rate (k_p), significantly lower termination rate (k_t). | Higher overall polymerization rate. Higher average molecular weight. |

| Alkyl Group (Electronic Effect) | Slightly electron-donating, contributes to the overall dipole moment. | Modulates monomer reactivity, potentially influencing the polymerization rate. acs.org |

| Size and Flexibility | Increases free volume in the polymer. | Low glass transition temperature (T_g), resulting in a soft and flexible polymer. gantrade.com |

| Presence of Tertiary C-H bonds | Potential site for chain transfer to monomer. nih.gov | Can limit the maximum achievable molecular weight. |

Characterization of Poly 1 Methylbutyl Acrylate and Its Copolymers

Spectroscopic Analysis (e.g., FT-NIR, NMR)

Spectroscopic methods are fundamental tools for confirming the chemical structure and composition of poly(1-methylbutyl acrylate) and its copolymers.

Fourier Transform Near-Infrared (FT-NIR) Spectroscopy is a rapid and non-destructive technique often employed for in-line monitoring of polymerization reactions. For acrylate (B77674) polymerizations, FT-NIR can track monomer conversion by monitoring the disappearance of the first overtone of the olefinic C-H stretching vibration, typically observed around 6166 cm⁻¹. tu-clausthal.de This allows for real-time kinetic analysis of the polymerization process. tu-clausthal.de

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed microstructural information. iupac.org

¹H NMR: In the ¹H NMR spectrum of a copolymer containing acrylate units, specific proton signals can be used to determine the copolymer composition. For instance, in a poly(n-butyl acrylate)-b-poly(methyl methacrylate-r-styrene) copolymer, the composition is ascertained by comparing the relative areas of the methyl protons in the PMMA component with the methylene (B1212753) protons in the PBA component. mdpi.com Key proton peaks for poly(butyl acrylate) include those corresponding to the O-CH₂ group of the butyl ester, the backbone CH and CH₂ groups, and the terminal CH₃ group of the butyl chain. researchgate.net

¹³C NMR: This technique is sensitive to the stereochemistry (tacticity) of the polymer chain and the sequence distribution in copolymers. The carbonyl carbon resonance is particularly useful for analyzing monomer sequences. iupac.org

2D NMR: Advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful for making unambiguous assignments of proton and carbon signals, which is crucial for the detailed microstructural analysis of complex copolymers. iupac.org

Chromatographic Techniques for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight moments (such as number-average molecular weight, Mₙ, and weight-average molecular weight, Mₙ) and the polydispersity index (PDI = Mₙ/Mₙ) of polymers. polyanalytik.comlcms.cz

The process involves dissolving the polymer in a suitable solvent, commonly tetrahydrofuran (B95107) (THF) for polyacrylates, and passing it through a column packed with porous gel. researchgate.netpolymersource.ca Larger molecules elute faster than smaller ones. The elution time is correlated with molecular weight by using polymer standards, such as polystyrene or poly(methyl methacrylate). lcms.czcmu.edu

Modern GPC/SEC systems are often equipped with multiple detectors, including:

Refractive Index (RI) Detector: A universal detector that measures the concentration of the eluting polymer. polyanalytik.com

UV Detector: Useful for copolymers containing a UV-active monomer, like styrene (B11656). polyanalytik.com

Viscometer and Multi-Angle Light Scattering (MALS) Detectors: These advanced detectors provide absolute molecular weights without the need for column calibration with standards, and can also yield information about the polymer's chain conformation and branching. researchgate.netpolymerchar.com

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), can produce poly(butyl acrylate) with well-defined molecular weights and narrow polydispersity, often with PDI values close to 1.1. cmu.edu

| Polymer System | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) | Reference |

|---|---|---|---|---|

| Poly(n-butyl acrylate) by ATRP | 14,650 | 17,580 | 1.20 | cmu.edu |

| Poly(n-butyl acrylate) by ATRP | 32,290 | 37,780 | 1.17 | cmu.edu |

| Poly(n-butyl acrylate) by anionic polymerization | 77,000 | 91,000 | 1.18 | polymersource.ca |

| Styrene/n-butyl acrylate copolymer | 2,700 | 6,100 | 2.3 | nitech.ac.jp |

| Poly(butyl acrylate-methyl methacrylate-acrylamide) terpolymer | 29,464 | 32,026 | 1.087 | medcraveonline.com |

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are employed to evaluate the stability of polymers at elevated temperatures and to determine characteristic transition temperatures.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For poly(butyl acrylate) and its copolymers, TGA reveals the onset temperature of decomposition. The thermal degradation of poly(n-butyl acrylate) is complex, involving multiple reaction pathways, including ester decomposition. metu.edu.tr In contrast, poly(sec-butyl methacrylate) degrades through a combination of depolymerization and de-esterification at temperatures above 240°C. researchgate.net Copolymers of acrylonitrile (B1666552) and butyl acrylate have been shown to be stable up to approximately 290°C. researchgate.net The thermal stability can be influenced by the copolymer composition; for instance, in copolymers of n-butyl acrylate and methyl methacrylate (B99206), stability increases with higher acrylate content. gla.ac.uk

Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (T₉), a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. Poly(n-butyl acrylate) has a low T₉ of approximately -53°C. polymersource.ca For copolymers, the T₉ can be tailored by adjusting the monomer ratio. For example, in poly(acrylonitrile-co-butyl acrylate), the T₉ is below 80°C, reflecting a lower degree of crystallinity due to the flexible butyl acrylate units. researchgate.net

Rheological Characterization of Polymer Solutions and Dispersions

Rheology is the study of the flow of matter, and it provides crucial information for processing polymer solutions and dispersions, as well as for understanding their final application performance.

The rheological behavior of poly(acrylate) solutions is influenced by molecular weight, concentration, solvent quality, and temperature. mdpi.com Solutions of high molecular weight polymers can exhibit non-Newtonian, shear-thinning behavior. mdpi.com For aqueous dispersions (latexes), rheology is affected by particle size, particle interactions, and the presence of stabilizers or surfactants. nih.gov

In one study, aqueous solutions of poly(n-butyl acrylate)-block-poly(acrylic acid) copolymers exhibited highly viscoelastic behavior at concentrations as low as 1 wt%, a property attributed to the dense packing of micelles formed by the block copolymer. nih.gov Rheological measurements using a rotational rheometer can determine key parameters such as viscosity, storage modulus (G'), and loss modulus (G''), which describe the material's elastic and viscous responses, respectively. researchgate.net

Morphological Studies of Polymer Films and Particles

The morphology of polymer films and particles at the micro- and nanoscale significantly impacts their macroscopic properties. Several microscopy techniques are used for these investigations.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of polymer films and the size and shape of polymer particles. echemmat.com For example, SEM has been used to study the surface of poly(L-lactic acid)/poly(butyl acrylate-co-methyl methacrylate) blend films, revealing that the introduction of the acrylate copolymer can increase surface roughness and induce phase separation. asianpubs.orgasianpubs.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution images and can reveal the internal structure of particles, such as the core-shell morphology in composite latex particles. researchgate.net Cryo-TEM has been used to visualize the spherical micelles formed by poly(n-butyl acrylate)-block-poly(acrylic acid) in water. nih.gov

Atomic Force Microscopy (AFM): AFM is a powerful tool for characterizing surface topography with high resolution. It can discriminate between different polymer phases on a surface, which is particularly useful for block copolymers where staining for TEM is difficult. cmu.edu For instance, tapping-mode AFM has been used to reveal differences in the surface morphology of films cast from triblock copolymers synthesized by different methods. cmu.edu

Studies on polystyrene/poly(butyl acrylate) composite particles have shown that as the butyl acrylate content increases, the particles can change from spherical to a "golf ball-like" morphology. echemmat.com

Mechanical Property Assessment of Polymeric Materials

The mechanical properties of a polymer determine its suitability for structural applications. Standard tensile testing is commonly used to measure properties such as tensile strength, elongation at break, and Young's modulus.

The incorporation of flexible monomers like butyl acrylate into other polymer systems is a common strategy to improve toughness and reduce brittleness. For example, blending poly(L-lactic acid) (PLLA), which is known to be brittle, with poly(butyl acrylate-co-methyl methacrylate) can significantly alter its mechanical properties. asianpubs.org Similarly, copolymerizing methyl methacrylate (which forms a hard polymer) with butyl acrylate can produce materials with a wide range of mechanical behaviors. medcraveonline.com

The mechanical properties are strongly dependent on the polymer's molecular weight and composition. For a series of polyacrylonitrile (B21495) terpolymers containing different alkyl acrylates, a significant increase in tensile strength and elastic modulus was observed with an increase in molecular weight. mdpi.com

| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

|---|---|---|---|

| Poly(butyl acrylate-methyl methacrylate-acrylamide) terpolymer | 19.8 | 205 | medcraveonline.com |

| PAN-MA Copolymer (High MW) | ~800 | - | mdpi.com |

| PAN-BA Copolymer (High MW) | ~300 | - | mdpi.com |

| PLLA / P(BA-co-MMA) (6% blend) | 38.2 | 6.5 | asianpubs.org |

| PLLA / P(BA-co-MMA) (12% blend) | 35.4 | 8.2 | asianpubs.org |

Advanced Materials Applications of Poly 1 Methylbutyl Acrylate and Its Copolymers

Development of Adhesives and Sealants with Tailored Performance

Poly(1-methylbutyl acrylate) is a key component in the formulation of high-performance adhesives and sealants, particularly pressure-sensitive adhesives (PSAs). The inherent properties of the polymer, such as its low glass transition temperature, make it a "soft" monomer, which imparts flexibility, tackiness, and excellent performance at low temperatures. tzgroupusa.comgantrade.comtzgroupusa.com

The performance of these adhesives can be precisely tailored by copolymerizing 1-methylbutyl acrylate (B77674) with "hard" monomers, such as methyl methacrylate (B99206) (MMA) or styrene (B11656). gantrade.com This allows manufacturers to achieve a delicate balance between three critical adhesive properties:

Tack: The initial stickiness of the adhesive to a surface under light pressure.

Peel Adhesion: The force required to remove the adhesive from a substrate.

Shear Strength (Cohesion): The internal strength of the adhesive and its ability to resist sliding forces. kit.eduresearchgate.net

By adjusting the ratio of soft (this compound) to hard monomers, formulators can optimize the adhesive for specific end-uses, from removable labels to permanent bonding tapes. tzgroupusa.comgantrade.com For instance, increasing the content of a hard monomer like MMA raises the cohesive strength, which is crucial for applications requiring high shear resistance. gantrade.comresearchgate.net Conversely, a higher proportion of this compound enhances tack and flexibility. tzgroupusa.com The incorporation of functional monomers, such as acrylic acid, can further improve adhesion to polar substrates and increase shear strength. kit.edu

Sealant formulations also benefit from the inclusion of this compound-based polymers. These formulations exhibit superior adhesion to a variety of materials including glass, metals, and plastics, making them ideal for construction and automotive applications where durable, flexible sealing is required. tzgroupusa.com

| Property | Effect of Increasing this compound Content | Effect of Increasing 'Hard' Monomer (e.g., MMA) Content | Key Application Benefit |

| Tack | Increases | Decreases | Enhanced initial grab for PSAs tzgroupusa.comgantrade.com |

| Peel Strength | Generally Increases (to a point) | Can be optimized | Balanced adhesion for tapes and labels researchgate.net |

| Shear Strength | Decreases | Increases | High durability for permanent bonding gantrade.comresearchgate.net |

| Flexibility | Increases | Decreases | Performance on non-rigid surfaces tzgroupusa.com |

| Low-Temp Performance | Improves | Worsens | Adhesion in cold environments gantrade.comtzgroupusa.com |

Formulations for High-Performance Coatings and Paints

In the coatings and paints industry, copolymers of this compound are essential for creating durable and weather-resistant finishes. gantrade.comtzgroupusa.com As a comonomer in acrylic emulsions, it imparts critical properties such as flexibility, chip resistance, and strong adhesion to the substrate. alphachem.biz These attributes are vital for both architectural and industrial coatings. gantrade.com

The combination of this compound with methyl methacrylate is a preferred choice for high-quality, durable acrylic emulsions used in exterior paints and wood stains. gantrade.com This is due to the excellent photostability and resistance to UV degradation inherent in these all-acrylic systems. gantrade.com The hydrophobic nature of the butyl acrylate component also contributes to the water resistance of the final coating. gantrade.com

For different applications, various copolymer systems are employed:

All-Acrylic Copolymers (e.g., MMA/1-Methylbutyl Acrylate): These are favored for premium outdoor coatings due to their superior weatherability and resistance to yellowing. gantrade.com

Styrene-Acrylic Copolymers: This combination offers a cost-effective alternative with good water resistance and wet scrub resistance, making it suitable for interior paints and masonry coatings. gantrade.com

Vinyl-Acrylic Copolymers: While lower in cost, these systems generally have reduced UV resistance and weatherability compared to all-acrylic or styrene-acrylic systems. gantrade.com

The formulated paints are characterized by their physicochemical properties, including viscosity, gloss, opacity, and scrub resistance, which can be optimized by adjusting the polymer composition and formulation additives. researchgate.net

| Copolymer System | Primary Strengths | Common Applications |

| All-Acrylic (e.g., MMA/BA) | Excellent weather/UV resistance, durability, clarity gantrade.com | Exterior architectural paints, automotive coatings, wood stains gantrade.comtzgroupusa.com |

| Styrene-Acrylic | Good water resistance, scrub resistance, cost-effective gantrade.com | Interior paints, masonry coatings, paper coatings gantrade.com |

| Vinyl-Acrylic | Lower cost gantrade.com | Interior paints, adhesives gantrade.com |

Fabrication of Functional Polymeric Resins and Plastics

While not typically used to produce rigid plastics on its own, this compound is a crucial comonomer in the fabrication of functional polymeric resins. tzgroupusa.com Its primary role is to act as an impact modifier, enhancing the toughness and durability of other, more brittle plastics. gantrade.comtzgroupusa.com

When copolymerized with monomers like ethylene (B1197577), it forms thermoplastic ethylene acrylate copolymers (EBA). gantrade.comtzgroupusa.com These resins are highly valued for their ability to improve the low-temperature toughness of polymer blends. gantrade.com Small amounts of EBA resin can be blended with other thermoplastics, such as polyamides and polyesters, to significantly boost their impact resistance without compromising other essential properties. gantrade.com

EBA resins also exhibit excellent adhesion to a wide range of polar and non-polar substrates, which makes them useful in applications such as:

Extrusion coating and lamination

Coextruded films for packaging

Masterbatch compounds

Hot melt adhesives. gantrade.com

The incorporation of the soft, flexible poly(this compound) segments into a rigid polymer backbone disrupts the crystalline structure and provides a mechanism for energy dissipation upon impact, thereby preventing catastrophic failure.

Applications in Textile and Paper Industries

Polymers based on this compound are widely used in the textile and paper industries to enhance the properties of the final products. tzgroupusa.comgantrade.com

In the textile industry, acrylic emulsions serve as binders in pigment printing and as finishing agents. ruicoglobal.com They impart a range of desirable characteristics to fabrics, including:

Softness: Improving the feel and handle of the textile. tzgroupusa.com

Durability: Increasing resistance to wear and washing. tzgroupusa.com

Water Repellency: Providing a protective finish against moisture. tzgroupusa.comalphachem.biz

In the paper industry, styrene-acrylate copolymers are used in surface coatings to improve print quality and durability. alphachem.bizepo.org These coatings provide a smooth, glossy surface that enhances ink holdout and print definition. They also impart water resistance, which is crucial for packaging and label applications. alphachem.biz The acrylate polymer acts as a binder for pigments like calcium carbonate and clay, ensuring they adhere firmly to the paper fibers. ruicoglobal.com

Biomedical and Bioengineering Material Development (e.g., Scaffolds, Drug Delivery Systems)

The biocompatibility and tunable properties of acrylate copolymers make them highly suitable for advanced biomedical applications. Copolymers of butyl acrylate and other monomers like methacrylic acid and methyl methacrylate are being explored and utilized in tissue engineering and drug delivery. nih.govresearchgate.netmdpi.com

Tissue Engineering Scaffolds: Porous scaffolds are critical for tissue regeneration, providing a structure for cells to attach, proliferate, and form new tissue. utoronto.ca Scaffolds fabricated from copolymers such as poly(butyl methacrylate-co-methacrylic acid) have shown promise. These materials can be engineered to have high porosity and interconnected pores, which are essential for tissue ingrowth and nutrient transport. nih.gov Studies have demonstrated that scaffolds containing methacrylic acid can be pro-angiogenic, meaning they promote the formation of new blood vessels, which is vital for the survival and integration of engineered tissue. nih.govresearchgate.net

Drug Delivery Systems: Acrylate and methacrylate copolymers (often known by the trade name Eudragit®) are extensively used to create systems for controlled drug release. liberty.edunih.gov Their versatility allows for the development of:

Transdermal Patches: Copolymers can be formulated into pressure-sensitive adhesives that adhere to the skin and control the release of a drug from a matrix into the bloodstream. nih.govepo.orgresearchgate.net

pH-Sensitive Systems: Copolymers containing ionizable groups like methacrylic acid can be designed to dissolve and release their drug payload at specific pH values, enabling targeted delivery in the gastrointestinal tract. mdpi.comliberty.edu

Nanoparticles and Microsponges: These carriers can encapsulate drugs, protecting them from degradation and controlling their release profile when applied to the skin or administered systemically. nih.govresearchgate.net

The ability to tailor the polymer's hydrophilicity, glass transition temperature, and mechanical properties is key to designing effective and safe biomedical devices. nih.govivypanda.com

| Application Area | Polymer System Example | Function of Acrylate Copolymer | Desired Outcome |

| Tissue Engineering | Poly(butyl methacrylate-co-methacrylic acid) nih.govresearchgate.net | Forms a porous, biocompatible scaffold structure. | Promotes tissue ingrowth and vascularization nih.gov |

| Transdermal Patches | Plasticized Acrylate/Methacrylate Copolymers nih.govepo.org | Acts as a drug-in-adhesive matrix, controlling diffusion. | Sustained, controlled release of drug through the skin epo.org |

| Oral Drug Delivery | Poly(methacrylic acid-co-butyl acrylate) mdpi.com | Creates a pH-sensitive coating or matrix. | Protects drug in the stomach; releases it in the intestines liberty.edu |

Specialty Applications in Polymer Science (e.g., Smart Materials, Composites)

The versatility of this compound extends to specialty applications in polymer science, including the development of smart materials and advanced composites.

Smart Materials: The pH-responsive behavior of copolymers containing this compound and methacrylic acid is a prime example of a "smart" material. mdpi.comliberty.edu These polymers can undergo significant changes in their physical properties (e.g., swelling, solubility) in response to a specific environmental stimulus (a change in pH). liberty.edu This functionality is harnessed for targeted drug delivery and is being explored for other applications such as sensors and switchable surfaces.

Composites: Poly(this compound) and its copolymers can be used as a toughening agent or as the matrix for composite materials. Their elastomeric nature can improve the fracture toughness and impact resistance of composites. For example, grafting acrylate polymers onto natural polymers like collagen can create novel biocomposite materials for medical applications, combining the biological activity of the natural polymer with the tailored mechanical properties of the synthetic one. mdpi.com The use of acrylate polymers as a matrix for fillers and fibers allows for the creation of materials with customized mechanical, thermal, and electrical properties.

Environmental Fate and Degradation Pathways of Poly 1 Methylbutyl Acrylate

Hydrolytic Stability of Ester Linkages in Acrylate (B77674) Polymers

The ester linkages in the side chains of polyacrylates are susceptible to hydrolysis, a process that can be influenced by factors such as pH, temperature, and the presence of catalysts. This chemical degradation pathway involves the cleavage of the ester bond, leading to the formation of poly(acrylic acid) and 1-methylbutanol (sec-butanol).

The rate of hydrolysis in polyacrylates is significantly affected by the structure of the alkyl group in the ester. Generally, the steric hindrance around the carbonyl group of the ester plays a crucial role. For poly(1-methylbutyl acrylate), the secondary butyl group provides more steric hindrance compared to a linear isomer like poly(n-butyl acrylate). This increased steric bulk is expected to decrease the rate of hydrolysis.

Table 1: Factors Influencing Hydrolytic Degradation of Polyacrylates

| Factor | Influence on Hydrolysis Rate | Rationale |

| pH | Increases at acidic and alkaline pH | Acid or base catalysis of ester hydrolysis. |

| Temperature | Increases with temperature | Provides activation energy for the reaction. |

| Steric Hindrance | Decreases with increased steric bulk | Hinders the approach of water molecules to the ester carbonyl group. |

| Hydrophobicity | Generally decreases with higher hydrophobicity | Reduces water accessibility to the ester linkages. |

Photodegradation Mechanisms of Acrylate Polymers

Polyacrylates are known for their good weatherability and resistance to photodegradation compared to many other commodity plastics. nih.gov However, prolonged exposure to ultraviolet (UV) radiation, especially in the presence of oxygen, can lead to chain scission and cross-linking reactions, altering the physical and chemical properties of the polymer.

The photodegradation of polyacrylates can proceed through several mechanisms, including Norrish Type I and Type II reactions of the ester carbonyl group, as well as radical-initiated processes. The absorption of UV light can excite the carbonyl group, leading to the cleavage of the C-C bond adjacent to the carbonyl (Norrish I) or intramolecular hydrogen abstraction (Norrish II).

Studies on poly(n-butyl acrylate) have shown that photodegradation can result in both random and chain-end scission. bohrium.com The presence of a terminal vinyl bond can render the polymer more susceptible to degradation. bohrium.com For poly(this compound), the presence of a tertiary hydrogen on the backbone (at the point of branching in the side chain) could potentially influence the degradation pathway, although specific studies are scarce. It is generally understood that UV radiation is more detrimental to polyacrylates and polymethacrylates than temperature alone. bohrium.com

Biodegradation Potential in Environmental Compartments

The biodegradation of polyacrylates is generally a slow process, highly dependent on the molecular weight of the polymer and the structure of the side chains. nih.gov High molecular weight synthetic polymers are typically not directly assimilated by microorganisms. Therefore, an initial abiotic degradation step, such as hydrolysis or photodegradation, is often necessary to reduce the molecular weight to a level that can be acted upon by microbial enzymes. nih.gov

The structure of the alkyl ester group plays a significant role in the biodegradability of polyacrylates. The accessibility of the ester linkage to microbial esterases is a key factor. While specific studies on the biodegradation of poly(this compound) are limited, research on poly(n-alkyl acrylates) indicates that the length and branching of the alkyl chain influence the rate and extent of biodegradation. nih.gov The branched structure of the 1-methylbutyl group in poly(this compound) might present a greater steric hindrance to enzymatic attack compared to its linear isomer, potentially leading to lower biodegradability.

Enzymes such as esterases can hydrolyze the ester bonds, releasing the alcohol (1-methylbutanol) and forming poly(acrylic acid). The subsequent degradation of the poly(acrylic acid) backbone is considered to be very slow.

Approaches for Sustainable Polymer Design and Waste Management

To address the environmental persistence of conventional polyacrylates, several strategies for sustainable polymer design and waste management are being explored. These approaches aim to create polymers that are either more readily degradable in the environment or can be more efficiently recycled.